molecular formula C13H19Cl2NO B1424550 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 72834-31-2

2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1424550
CAS No.: 72834-31-2
M. Wt: 276.2 g/mol
InChI Key: MPFUEIHBNWCJFP-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further connected to a piperidine ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperidine under basic conditions to yield 2-[2-(4-Chlorophenoxy)ethyl]piperidine. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(4-Methylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFUEIHBNWCJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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